molecular formula C19H17N5O B11222950 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11222950
M. Wt: 331.4 g/mol
InChI Key: NEVKWSNYPQZDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and is substituted with a methoxyphenyl group and an o-tolyl group. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-keto ester.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound lacks the o-tolyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Methoxyphenyl)-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The position of the tolyl group can influence the compound’s properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5O/c1-13-5-3-4-6-17(13)23-18-16-11-22-24(19(16)21-12-20-18)14-7-9-15(25-2)10-8-14/h3-12H,1-2H3,(H,20,21,23)

InChI Key

NEVKWSNYPQZDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.